Chromium(2+) octanoate

Description

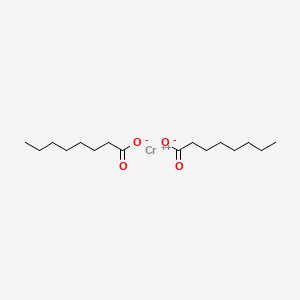

Chromium(2+) octanoate (CAS 6427-90-3) is a chromium(II) salt of octanoic acid with the molecular formula C₁₆H₃₀CrO₄ and a molecular weight of 338.40 g/mol . It belongs to the class of linear alkyl carboxylates and functions as an anionic surfactant. Structurally, it consists of a chromium(II) cation coordinated with two octanoate anions (C₈H₁₅O₂⁻).

Properties

CAS No. |

6427-90-3 |

|---|---|

Molecular Formula |

C16H30CrO4 |

Molecular Weight |

338.40 g/mol |

IUPAC Name |

chromium(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Cr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

BWABQANXZNPJFT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+2] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium(2+) octanoate can be synthesized through the reduction of chromium(III) compounds. One common method involves the reduction of chromium(III) chloride with zinc in an acidic medium to produce chromium(II) ions, which are then reacted with octanoic acid to form this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the chromium(II) ions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where chromium(III) compounds are reduced using a suitable reducing agent, such as zinc or aluminum, in the presence of octanoic acid. The process is optimized for yield and purity, with careful control of reaction parameters to prevent the oxidation of chromium(II) back to chromium(III).

Chemical Reactions Analysis

Types of Reactions

Chromium(2+) octanoate undergoes various chemical reactions, including:

Oxidation: Chromium(II) can be oxidized to chromium(III) or chromium(VI) under appropriate conditions.

Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc.

Substitution: Ligand exchange reactions where the octanoate ligand can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc and aluminum are frequently used as reducing agents.

Substitution: Ligand exchange can be facilitated by using different carboxylic acids or other ligands in a suitable solvent.

Major Products Formed

Oxidation: Chromium(III) octanoate or chromium(VI) compounds.

Reduction: this compound.

Substitution: Various chromium(II) carboxylates depending on the ligands used.

Scientific Research Applications

Chromium(2+) octanoate has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.

Industry: Used in the production of coatings, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism by which chromium(2+) octanoate exerts its effects involves its interaction with various molecular targets. In biological systems, chromium(II) can interact with enzymes and proteins, influencing metabolic pathways. For example, it can enhance insulin signaling by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, chromium(II) can act as a reducing agent, participating in redox reactions that are crucial for cellular functions.

Comparison with Similar Compounds

Research Findings and Gaps

This compound: Limited studies on its catalytic or biological roles, likely due to Cr²⁺ instability . Industrial focus remains on surfactant applications, though oxidation-prone nature necessitates stabilizers .

Copper(2+) Octanoate: Understudied in the provided evidence; inferred applications align with copper’s biocidal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.